molecular formula C27H20ClN5O2S B11702392 (4Z)-4-{2-[4-chloro-2-(phenylcarbonyl)phenyl]hydrazinylidene}-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-{2-[4-chloro-2-(phenylcarbonyl)phenyl]hydrazinylidene}-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11702392
M. Wt: 514.0 g/mol
InChI Key: AGSIDGHILJJQJY-UHFFFAOYSA-N
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Description

(4E)-4-[2-(2-BENZOYL-4-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[2-(2-BENZOYL-4-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the hydrazone: This involves the reaction of 2-(2-BENZOYL-4-CHLOROPHENYL)HYDRAZINE with an appropriate aldehyde or ketone under acidic or basic conditions.

    Cyclization: The hydrazone intermediate undergoes cyclization with a thiazole derivative to form the pyrazolone ring.

    Functionalization: Further functionalization steps may be required to introduce the methyl and phenyl groups at specific positions on the pyrazolone and thiazole rings.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[2-(2-BENZOYL-4-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of specific atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic, basic, or neutral environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (4E)-4-[2-(2-BENZOYL-4-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is of interest due to its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development. Research is ongoing to explore its efficacy and safety in various biological systems.

Industry

In industry, (4E)-4-[2-(2-BENZOYL-4-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE may be used in the development of new materials with specific properties. Its unique structure could contribute to the design of materials with enhanced performance in various applications, such as coatings, adhesives, and electronic devices.

Mechanism of Action

The mechanism of action of (4E)-4-[2-(2-BENZOYL-4-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to specific effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • **(4E)-4-[2-(2-BENZOYL-4-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
  • **(4E)-4-[2-(2-BENZOYL-4-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

Uniqueness

The uniqueness of (4E)-4-[2-(2-BENZOYL-4-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE lies in its specific combination of functional groups and structural features This allows it to exhibit unique chemical and biological properties that distinguish it from other similar compounds

Properties

Molecular Formula

C27H20ClN5O2S

Molecular Weight

514.0 g/mol

IUPAC Name

4-[(2-benzoyl-4-chlorophenyl)diazenyl]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-3-one

InChI

InChI=1S/C27H20ClN5O2S/c1-16-8-10-18(11-9-16)23-15-36-27(29-23)33-26(35)24(17(2)32-33)31-30-22-13-12-20(28)14-21(22)25(34)19-6-4-3-5-7-19/h3-15,32H,1-2H3

InChI Key

AGSIDGHILJJQJY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C)N=NC4=C(C=C(C=C4)Cl)C(=O)C5=CC=CC=C5

Origin of Product

United States

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